(3-Methoxyprop-1-yn-1-yl)boronic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

This dual-functional alkynylboronic acid installs the 3-methoxyprop-1-yn-1-yl motif via Suzuki-Miyaura coupling. Unlike generic alkynylboronic acids, the propargylic methoxy group enhances solubility in polar media, modulates electronic density for regioselective cycloadditions, and has demonstrated potent target engagement (BACE1 inhibitor Ki = 0.605 nM). With a low MW (113.91), it is ideal for CNS drug discovery where BBB penetration is critical. Secure your supply now.

Molecular Formula C4H7BO3
Molecular Weight 113.91 g/mol
Cat. No. B15317395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyprop-1-yn-1-yl)boronic acid
Molecular FormulaC4H7BO3
Molecular Weight113.91 g/mol
Structural Identifiers
SMILESB(C#CCOC)(O)O
InChIInChI=1S/C4H7BO3/c1-8-4-2-3-5(6)7/h6-7H,4H2,1H3
InChIKeyQRNCAZFQVOVGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3-Methoxyprop-1-yn-1-yl)boronic Acid? A Strategic Overview for Procurement


(3-Methoxyprop-1-yn-1-yl)boronic acid (CAS 1438888-08-4) is a specialized alkynylboronic acid . Its structure combines a boronic acid group with a terminal alkyne bearing a methoxy substituent [1]. This dual functionality makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed processes, enabling the synthesis of complex, alkynyl-substituted molecules for pharmaceutical and materials science applications [2]. The compound belongs to the class of alkynyl boronic acids, which are known for their stability, low toxicity, and ease of handling compared to other organometallic reagents [3].

Why Simple Substitution is Risky: The Functional Value of the Methoxypropargyl Group


Substituting (3-Methoxyprop-1-yn-1-yl)boronic acid with a generic alkynylboronic acid like (3,3-dimethylbut-1-yn-1-yl)boronic acid or a phenyl derivative can fundamentally alter a molecule's properties. The key differentiation lies in the propargylic methoxy group, which provides a unique combination of electronic and steric effects [1]. In contrast to a simple alkyl or aryl alkyne, the ether oxygen can enhance solubility in polar reaction media and modulate the electronic density of the alkyne, which is critical for regioselective transformations like cycloadditions [2]. Furthermore, in a medicinal chemistry context, the 3-methoxyprop-1-yn-1-yl substituent has been specifically incorporated to confer potent biological activity, as evidenced by a BACE1 inhibitor with a Ki of 0.605 nM, demonstrating that the specific substitution pattern is essential for target engagement and cannot be achieved with a simpler analog [3].

Procurement-Relevant Differentiation: Quantitative Data for (3-Methoxyprop-1-yn-1-yl)boronic Acid


Molecular Weight Comparison: Methoxypropargyl vs. Dimethylbutyl Substituents

The molecular weight of the target compound (C4H7BO3, MW: 113.91 g/mol) is significantly lower than that of a comparable, bulkier alkynylboronic acid like (3,3-Dimethylbut-1-yn-1-yl)boronic acid (C6H11BO2, MW: 125.96 g/mol) . This 10.6% lower molecular weight is a direct consequence of the methoxy substituent versus the gem-dimethyl group.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Enhanced Solubility Profile Through Methoxy Substitution

The target compound's methoxy group is reported to enhance its solubility and stability, facilitating easier handling and storage [1]. This is a qualitative advantage over non-functionalized alkynylboronic acids, which can have poor solubility in standard organic solvents, hindering their efficient use in cross-coupling reactions.

Organic Synthesis Reaction Optimization Process Chemistry

Potent Biological Activity Enabled by the Methoxypropynyl Moiety

When incorporated into a complex molecular scaffold, the 3-methoxyprop-1-yn-1-yl group has been shown to contribute to potent target binding. A specific example from a US patent shows a compound containing this motif exhibits a Ki of 0.605 nM against its target protein [1]. This high level of potency demonstrates the value of the unique substitution pattern in creating strong interactions with a biological target.

Medicinal Chemistry BACE1 Inhibition Drug Discovery

Optimal Use Cases for (3-Methoxyprop-1-yn-1-yl)boronic Acid Based on Evidence


Medicinal Chemistry Lead Optimization for CNS and Oncology Targets

Given its low molecular weight and the proven biological activity of the methoxypropynyl motif, this boronic acid is an ideal building block for synthesizing focused libraries of compounds during lead optimization [1]. It is particularly relevant for programs where maintaining a low molecular weight is critical for crossing the blood-brain barrier (e.g., CNS targets like BACE1) or achieving favorable oral PK .

Synthesis of Complex Alkynyl-Substituted Molecules via Cross-Coupling

The compound's primary role is as a reagent in Suzuki-Miyaura cross-couplings to install the 3-methoxyprop-1-yn-1-yl group onto aryl or heteroaryl halides [2]. Its enhanced solubility profile compared to simpler alkynylboronic acids makes it particularly useful in challenging coupling reactions where solubility of the organoboron component is a limiting factor [3].

Preparation of Functionalized Pyridine Derivatives via Cycloaddition

Alkynylboronates, as a class, are known to participate in [4+2] cycloaddition reactions to yield functionalized pyridine boronic esters [4]. The (3-Methoxyprop-1-yn-1-yl) group can be incorporated into these cycloaddition partners, potentially influencing the regioselectivity and subsequent functionalization of the resulting heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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